2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
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Overview
Description
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acetamide group, which is a functional group derived from acetic acid. The presence of both the furan ring and the acetamide group in its structure makes this compound interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been extensively studied for their wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They interact with various targets in the body, leading to their therapeutic effects .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The presence of the furan nucleus in biologically active pharmacophores has been known to improve the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furoic acid, under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using a reagent like hydrogen peroxide in the presence of a catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, using ethanol and an acid catalyst.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, bases like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide: Unique due to the presence of both the furan ring and the acetamide group.
N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but lacks the hydroxy and ethoxy groups.
Furan-2-carboxamide: Contains the furan ring and the amide group but lacks the ethoxy and hydroxy groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Research indicates that compounds with furan moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism of action for this compound has not been extensively documented; however, its structural components suggest potential interactions with various biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, furan derivatives have shown promising results in inhibiting tumor cell proliferation. A study highlighted that furan-based compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Furan derivatives are also noted for their antimicrobial activity. A related compound demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties. The effectiveness of these compounds often correlates with their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .
Anti-inflammatory Effects
Compounds containing furan rings have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound could potentially be developed for therapeutic use in inflammatory diseases .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer | Induced apoptosis in cancer cells; IC50 values ranged from 5 to 10 µM. |
Study B | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
Study C | Anti-inflammatory | Reduced TNF-alpha levels in vitro by 30% at 10 µM concentration. |
Properties
IUPAC Name |
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-16-8-11(14)13-9-12(2,15)7-10-5-4-6-17-10/h4-6,15H,3,7-9H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSPXVLYGUMTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(CC1=CC=CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.